4,5-Pyridazinedicarboxylic acid, diethyl ester

Übersicht

Beschreibung

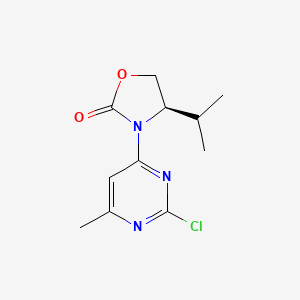

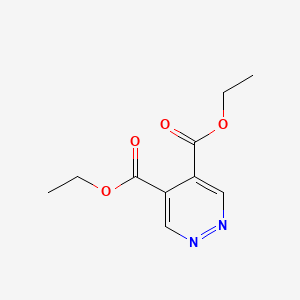

4,5-Pyridazinedicarboxylic acid, diethyl ester is a chemical compound with the molecular formula C10H12N2O4 . It is also known by its synonyms: diethyl pyridazine-4,5-dicarboxylate and 4,5-pyridazinedicarboxylic acid, 4,5-diethyl ester . This compound belongs to the pyridazine family and exhibits interesting properties due to its unique structure.

Synthesis Analysis

The synthesis of 4,5-Pyridazinedicarboxylic acid, diethyl ester involves the esterification of pyridazine-4,5-dicarboxylic acid with ethanol (diethyl alcohol). The reaction typically proceeds under reflux conditions with an acid catalyst. The resulting diethyl ester is a colorless to pale yellow liquid with a characteristic odor .

Molecular Structure Analysis

The molecular structure of 4,5-Pyridazinedicarboxylic acid, diethyl ester consists of a pyridazine ring with two carboxylic acid groups attached at positions 4 and 5. The diethyl ester functional groups are linked to the carboxylic acid moieties. The compound’s planar structure contributes to its stability and reactivity .

Physical And Chemical Properties Analysis

- Boiling Point : Approximately 130°C at a pressure of 0.08 Torr .

- Density : Predicted density of 1.214 g/cm3 .

- pKa : Predicted pKa value of -1.13 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyridazine Carboxylic Acid Esters

- Application : Heinisch and Lötsch (1985) explored the reactivity of pyridazines towards ethoxycarbonylradical, leading to the synthesis of pyridazine carboxylic acid esters, including diethyl 4,5-pyridazinedicarboxylate. This method demonstrated an improved synthesis approach for these compounds (Heinisch & Lötsch, 1985).

Access to Tri- and Tetrasubstituted Pyridazines

- Application : Haider and Kaeferboeck (2000) reported on the introduction of ester groups into 3-iodopyridazines by redox decomposition, providing an efficient route to trifunctional pyridazine building blocks, including 3-iodo-4,5-pyridazinedicarboxylic acid diethyl ester (Haider & Kaeferboeck, 2000).

Amidation of Carboxylic Acids

- Application : A study by Kang et al. (2008) highlighted the use of (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester for the efficient and selective amidation of carboxylic acids. This approach achieved chemoselective formation of corresponding amides under mild conditions (Kang et al., 2008).

Spirocyclisation Reactions

- Application : Adembri et al. (1977) investigated the spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. This study explored the influence of substituents on the spirocyclisation reaction, leading to a variety of product compounds (Adembri et al., 1977).

Esterification of Carboxylic Acids

- Application : Won et al. (2007) used (6-Oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters as coupling agents for the esterification of carboxylic acids. Their method allowed chemoselective formation of esters in good to excellent yield (Won et al., 2007).

Synthesis of Methyl Esters

- Application : Gein et al. (2009) synthesized methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, exploring the reaction of 5-benzoyl-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidin-4-carboxylate with hydrazine hydrate (Gein et al., 2009).

Synthesis and Transformations

- Application : El-Ahl et al. (2003) conducted a study on the synthesis and transformations of 2-substituted tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazines and 2,3-disubstituted hexahydrobenzo[4,5]thieno[2,3-d]pyrimidines, illustrating the versatility of these compounds in various chemical reactions (El-Ahl et al., 2003).

Safety and Hazards

4,5-Pyridazinedicarboxylic acid, diethyl ester should be handled with care due to its potential hazards. It is essential to follow proper safety protocols, including wearing appropriate protective gear and working in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

Eigenschaften

IUPAC Name |

diethyl pyridazine-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-11-12-6-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRBDYCQLUVSDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=NC=C1C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447285 | |

| Record name | 4,5-Pyridazinedicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Pyridazinedicarboxylic acid, diethyl ester | |

CAS RN |

21050-73-7 | |

| Record name | 4,5-Pyridazinedicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B3049485.png)

![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B3049487.png)

![Methyl 2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B3049489.png)

![5,8-Diazaspiro[3.6]decan-9-one](/img/structure/B3049493.png)